1H-benzimidazol-1-yl(3-chlorophenyl)methanone
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Overview
Description
1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole is an organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring substituted with a 3-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole typically involves the reaction of 3-chlorobenzoyl chloride with 1H-1,3-benzodiazole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles
Scientific Research Applications
1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Chlorobenzoyl chloride
- 4-Chlorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 4-Fluorobenzoyl chloride
- 2-Bromobenzoyl chloride
Comparison: 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole is unique due to its specific substitution pattern and the presence of the benzodiazole ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzodiazole ring can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications .
Properties
Molecular Formula |
C14H9ClN2O |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
benzimidazol-1-yl-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
InChI Key |
AEPMIGAUQKYAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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